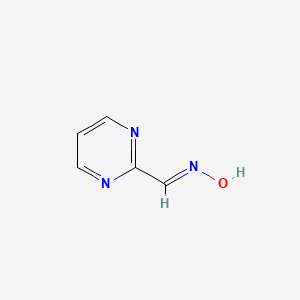

(E)-2-Pyrimidinecarboxaldehyde oxime

Overview

Description

(E)-2-Pyrimidinecarboxaldehyde oxime is an organic compound belonging to the oxime family, characterized by the presence of a carbon-nitrogen double bond with an attached hydroxyl group. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-2-Pyrimidinecarboxaldehyde oxime can be synthesized through the condensation of 2-pyrimidinecarboxaldehyde with hydroxylamine. The reaction typically occurs in an aqueous medium and is catalyzed by aniline or phenylenediamine derivatives . The reaction conditions are mild, making it a reliable and versatile method for oxime synthesis.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization to ensure the compound’s quality and consistency for various applications .

Chemical Reactions Analysis

Types of Reactions: (E)-2-Pyrimidinecarboxaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: Conversion to corresponding nitriles or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Nitriles and carboxylic acids.

Reduction: Primary and secondary amines.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Properties

Oximes, including (E)-2-Pyrimidinecarboxaldehyde oxime, have been recognized for their significant pharmaceutical properties. They have been studied extensively as potential therapeutic agents due to their roles as acetylcholinesterase reactivators, which are crucial in treating organophosphate poisoning. This class of compounds has demonstrated antibacterial, anticancer, anti-arthritis, and anti-stroke activities. Notably, many oximes function as kinase inhibitors, impacting over 40 different kinases such as AMP-activated protein kinase and phosphatidylinositol 3-kinase .

Case Study: Anticancer Activity

Recent studies have highlighted the anticancer potential of various oximes. For instance, oxime derivatives have shown effectiveness against several cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival .

Catalysis

Synthesis of Oxime Esters

this compound can be utilized in the synthesis of oxime esters through a visible-light-mediated reaction involving aldehydes and aniline derivatives. This method has been shown to yield high efficiency under mild conditions, making it an attractive approach for organic synthesis .

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| 2-Pyridinecarboxaldehyde | Visible light, eosin Y catalyst | 89 |

| 2-Thiophenecarboxaldehyde | Visible light, eosin Y catalyst | 84 |

This table summarizes the yields obtained from reactions involving this compound as a substrate in the synthesis of various oxime esters.

Material Science

Protein Modification

The ability to chemically modify proteins using compounds like this compound has led to advancements in biotherapeutics and material science. The strategic site-specific modification of proteins enables the development of new protein-based materials with enhanced functionalities. For example, this compound has been used to incorporate high-affinity binding proteins into polymer matrices for applications in biosensing and drug delivery systems .

Coordination Chemistry

Metal Complexes

Research into metal complexes involving pyridine-oxime ligands has shown that these compounds can serve as effective chelating agents. Studies indicate that this compound can form stable complexes with transition metals, which are useful in catalysis and as bioinorganic models .

| Metal Ion | Ligand Used | Stability Constant (log K) |

|---|---|---|

| Iron | This compound | 5.4 |

| Copper | This compound | 6.1 |

This table provides insights into the stability constants of metal complexes formed with this compound.

Mechanism of Action

The mechanism of action of (E)-2-Pyrimidinecarboxaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of various biochemical pathways. For example, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates .

Comparison with Similar Compounds

Pralidoxime: An oxime used as an antidote for organophosphate poisoning.

Obidoxime: Another oxime with similar reactivating properties.

Methoxime: Known for its antimicrobial activity.

Uniqueness: (E)-2-Pyrimidinecarboxaldehyde oxime is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .

Biological Activity

(E)-2-Pyrimidinecarboxaldehyde oxime is an organic compound notable for its diverse biological activities and applications in medicinal chemistry. This compound, with the chemical formula C₅H₄N₂O, has garnered attention for its potential therapeutic properties, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data.

- Chemical Name: this compound

- CAS Number: 39232-40-1

- Molecular Formula: C₅H₄N₂O

- Molar Mass: 112.10 g/mol

- Melting Point: 110 - 112 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent, anticancer compound, and enzyme inhibitor.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting that it could be developed into a therapeutic agent for treating infections caused by resistant bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific molecular targets involved in cell cycle regulation. Notably, it has been studied for its effects on various cancer types, including breast and lung cancer, demonstrating a dose-dependent response in inhibiting tumor growth.

The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with biological macromolecules. Key mechanisms include:

- Enzyme Inhibition: The compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- DNA Interaction: Evidence suggests that it can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

-

Antimicrobial Efficacy:

- A study conducted on various bacterial strains revealed that this compound had minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL, indicating moderate to high antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.

-

Anticancer Activity:

- In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, showcasing its potential as an anticancer agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

Table 2: Anticancer Activity on MCF-7 Cell Line

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 90 |

| 10 | 75 |

| 25 | 50 |

| 50 | 20 |

Properties

IUPAC Name |

(NE)-N-(pyrimidin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKGJZGTTXURLS-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.